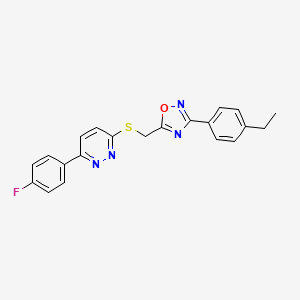

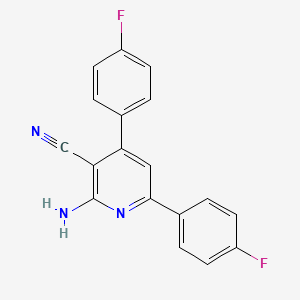

![molecular formula C18H11NO3S B2865691 N-(benzo[b]thiophen-5-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477556-06-2](/img/structure/B2865691.png)

N-(benzo[b]thiophen-5-yl)-4-oxo-4H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(benzo[b]thiophen-5-yl)-4-oxo-4H-chromene-3-carboxamide” is a complex organic compound that contains a benzothiophene moiety . Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .

Chemical Reactions Analysis

Benzothiophene derivatives are known to undergo a variety of chemical reactions. For example, they can be synthesized from aryne precursors and alkynyl sulfides, starting from the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

N-(benzo[b]thiophen-5-yl)-4-oxo-4H-chromene-3-carboxamide and related compounds have been synthesized and investigated for their chemical properties and reactivities. For example, studies have explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters through coupling reactions, leading to a variety of nitrogen nucleophiles yielding derivatives with potential applications in heterocyclic chemistry (Mohareb et al., 2004). Moreover, compounds with the chromene structure have been developed as fluorescent probes due to their good biological compatibility, indicating their potential in biological and physiological studies (Yang et al., 2019).

Biological Activities and Applications

Some derivatives of this compound have demonstrated significant biological activities. For instance, novel copper(II), cobalt(II), and nickel(II) complexes with related organic ligands have been synthesized, showcasing potential for electrochemical investigations and applications (Myannik et al., 2018). In addition, some compounds have shown potent antimicrobial activities, indicating their usefulness in developing new antimicrobial agents (Talupur et al., 2021).

Catalytic and Sensing Applications

Research has also focused on the catalytic and sensing capabilities of these compounds. For example, coumarin benzothiazole derivatives, closely related to the chemical structure of interest, have been synthesized and demonstrated as effective chemosensors for cyanide anions, highlighting their potential in environmental and biological sensing applications (Wang et al., 2015).

Material Science and Supramolecular Chemistry

In material science and supramolecular chemistry, benzene-1,3,5-tricarboxamides (BTAs), similar in functionality to the compound of interest, have been used to construct covalent organic frameworks (COFs) with amide functionalized sites, showing efficiency in heterogeneous catalysis (Li et al., 2019).

Zukünftige Richtungen

Benzothiophene derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Wirkmechanismus

Target of Action

aureus . They have also been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .

Mode of Action

For instance, benzo[b]thiophene derivatives have been shown to inhibit lipid peroxidation, act as potassium channel openers, topoisomerase inhibitors, and L1210 cell selectors .

Biochemical Pathways

For instance, benzo[b]thiophene derivatives have been shown to inhibit lipid peroxidation, a key biochemical pathway involved in oxidative stress .

Pharmacokinetics

Similar compounds have been evaluated for their molar refractivity (mr), log of skin permeability (log kp), blood-brain barrier (bbb) penetration, permeability glycoprotein (pgp) substrate, gastrointestinal (gi) absorption, and cytochrome p450 (cyp450) enzymes: cyp1a2, cyp2c9, and cyp2c19 inhibitors .

Result of Action

Similar compounds have been shown to have high antioxidant capacities, surpassing the antioxidant capacity of an universally accepted reference of trolox .

Eigenschaften

IUPAC Name |

N-(1-benzothiophen-5-yl)-4-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO3S/c20-17-13-3-1-2-4-15(13)22-10-14(17)18(21)19-12-5-6-16-11(9-12)7-8-23-16/h1-10H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRNQQWHUBTBCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC4=C(C=C3)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

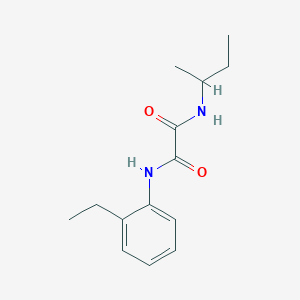

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2865608.png)

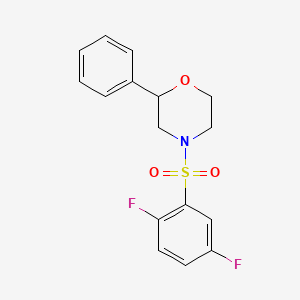

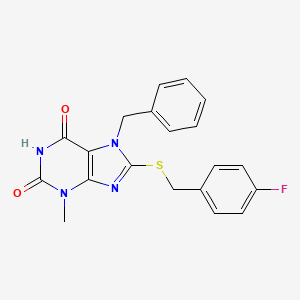

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2865611.png)

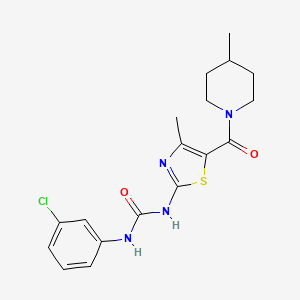

![4-methyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2865613.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propionamide](/img/structure/B2865614.png)

![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2865616.png)

![Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate](/img/structure/B2865617.png)

![tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2865627.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-phenylethane-1-sulfonamide](/img/structure/B2865629.png)